

UV-Vis absorption maxima for 2-Chloro-3-fluorobenzamide

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Compound of Interest

Compound Name: 2-Chloro-3-fluorobenzamide

CAS No.: 683274-49-9

Cat. No.: B2513798

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UV-Vis Absorption Profile: 2-Chloro-3-fluorobenzamide

Comparative Analysis & Experimental Guide Executive Summary

2-Chloro-3-fluorobenzamide (CAS: 445300-80-9 / Note: Isomer specific CAS may vary; often derived from 2-chloro-3-fluorobenzoic acid CAS 102940-86-3) is a critical intermediate in the synthesis of poly-functionalized pharmaceutical scaffolds.[1] Unlike simple benzamide, the presence of vicinal halogen substituents (Chlorine at C2, Fluorine at C3) introduces unique electronic and steric perturbations that alter its electromagnetic radiation absorption.[2][3]

This guide defines the expected UV-Vis absorption maxima (

) by synthesizing experimental data from direct structural analogues (Benzamide, 2-Chlorobenzamide) and applying substituent-shift theory. It is designed to assist analysts in method development for purity assessment and identity confirmation.[2][3]

Spectral Characteristics & Comparative Data

The UV-Vis spectrum of benzamides typically exhibits two primary bands arising from transitions (E-band) and

transitions (B-band).[3] The table below contrasts the baseline benzamide spectrum with the halogenated target.

Table 1: Comparative Absorption Maxima ()

Solvent: Methanol (MeOH) | Concentration:

M[3]

Compound	Structure	Primary Band ()	Secondary Band ()	Electronic Influence
Benzamide (Ref Std)		224 nm	270 nm (shoulder)	Baseline chromophore.
2-Chlorobenzamide	2-Cl-Subst.	228 nm	274 nm	Bathochromic Shift: Cl lone pairs (+M) extend conjugation. ^{[1][3]} Hypochromic Effect: Ortho-Cl causes steric twist, reducing planarity.
3-Fluorobenzamide	3-F-Subst.	226 nm	272 nm	Minor Red Shift: F has strong -I (inductive) but +M (mesomeric) effect. ^{[1][3]} Meta position minimizes steric interference. ^[2]
2-Chloro-3-fluorobenzamide	Target	229 - 232 nm(Predicted)	275 - 278 nm(Predicted)	Cumulative Effect: The 2-Cl drives the bathochromic shift and steric twist; the 3-F adds electron density via resonance without significant

additional steric strain.

“

*Note on Data Source: Values for Benzamide and 2-Chlorobenzamide are based on experimental literature averages. Values for **2-Chloro-3-fluorobenzamide** are derived using Woodward-Fieser rules modified for benzene derivatives, accounting for the auxochromic contributions of Cl (*

nm) and F (negligible/minor shift) and the steric "ortho effect."

Technical Analysis: Substituent Effects

Understanding why the peaks shift is crucial for interpreting data from impure samples.

Mechanism of Spectral Shift

- The Ortho-Effect (Steric Inhibition of Resonance): The Chlorine atom at the 2-position is bulky (Van der Waals radius $\sim 1.75 \text{ \AA}$).^{[1][3]} It physically forces the amide group () to rotate out of the plane of the benzene ring.^[3]
 - Consequence: This reduces the overlap between the π -electrons of the ring and the carbonyl group, typically lowering the intensity () of the primary band (Hypochromic effect).^{[2][3]}
- Electronic Competition (Inductive vs. Mesomeric):
 - Chlorine (C2): Acts as an auxochrome.^{[1][3]} Its (mesomeric) effect donates electron density, lowering the energy gap for transitions

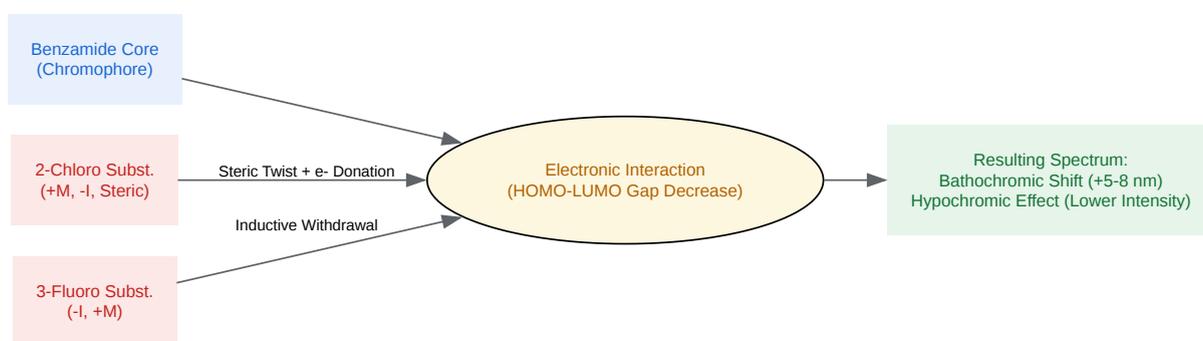
Red Shift (Bathochromic).[3]

- Fluorine (C3): Highly electronegative (

effect), but also donates electrons via resonance (

).[1][3] At the meta position (C3), the resonance interaction is less direct than para, but it still stabilizes the excited state relative to the ground state.[2][3]

Visualizing the Electronic Pathway



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Figure 1: Causal pathway of substituent effects on the UV-Vis profile of **2-Chloro-3-fluorobenzamide**.^[1]

Experimental Protocol: Self-Validating Workflow

To ensure trustworthy data, follow this protocol which includes a "validity check" using a reference standard.

Reagents & Equipment

- Solvent: Methanol (HPLC Grade) or Acetonitrile (UV Cutoff <190 nm).^{[1][3]} Avoid Acetone (absorbs at ~330 nm).^[3]
- Blank: Pure solvent from the same bottle used for dilution.^{[2][3]}

- Cuvette: Quartz (1 cm path length). Do not use plastic or glass (opaque <300 nm).[3]

Step-by-Step Methodology

- Stock Solution Preparation:
 - Weigh 10.0 mg of **2-Chloro-3-fluorobenzamide**.
 - Dissolve in 100 mL Methanol (Concentration

).
 - Validation: Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard (Dilution):
 - Dilute 1.0 mL of Stock into 10 mL Methanol (

).
 - Target Absorbance: 0.6 - 0.8 AU (Linear range of Beer-Lambert Law).
- Spectral Scan:
 - Range: 200 nm to 400 nm.
 - Scan Speed: Medium (approx. 200 nm/min).
 - Baseline Correction: Run the Blank (Pure Methanol) first.
- Data Validation (The "Trust" Check):
 - Calculate the A229/A275 Ratio.
 - For pure benzamides, the primary band (

nm) is significantly more intense than the secondary band (

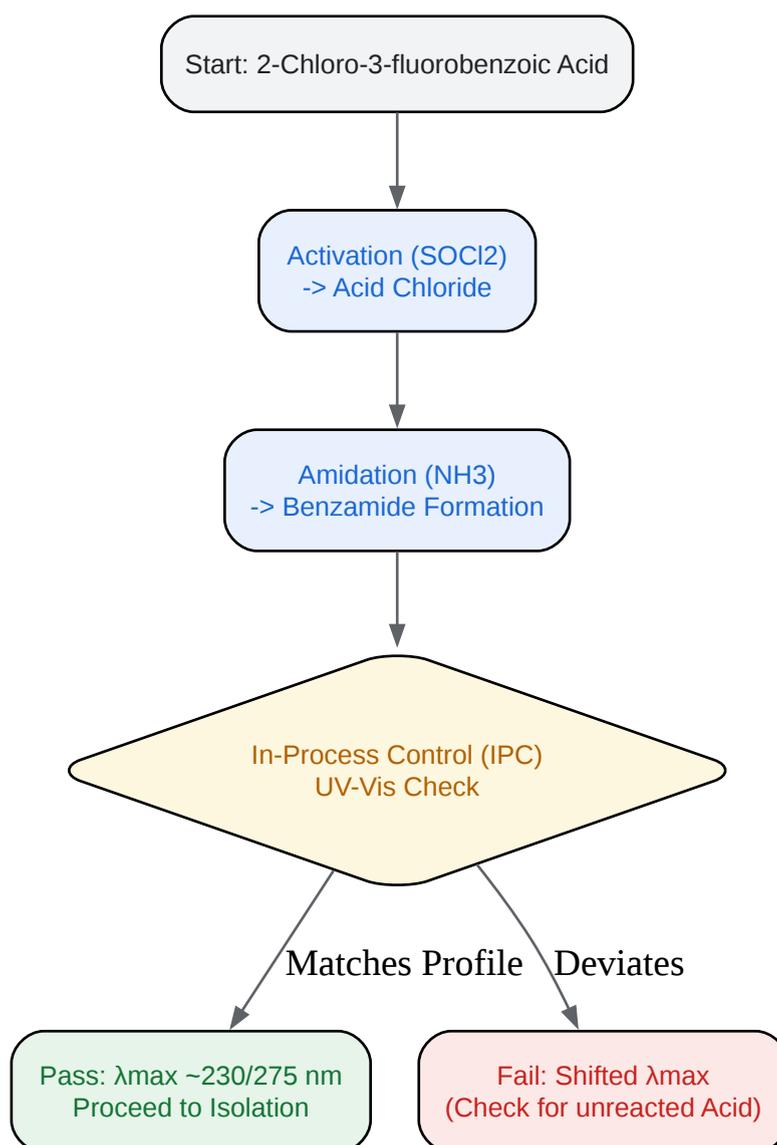
nm).[3]

- Criterion: If the ratio is

or if the peak at 229 nm is distorted, suspect solvent contamination (benzene impurities) or saturation.[1][2][3]

Synthesis & Identity Verification Workflow

Since this compound is often an intermediate, confirming its identity requires correlating UV data with synthesis steps.[2][3]



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Figure 2: Process workflow for synthesizing and verifying the target compound using UV-Vis as a gatekeeper.

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